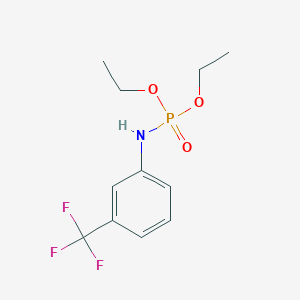
N-diethoxyphosphoryl-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-diethoxyphosphoryl-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a diethoxyphosphoryl group and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-diethoxyphosphoryl-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-diethoxyphosphoryl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-diethoxyphosphoryl-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-diethoxyphosphoryl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryl group and the trifluoromethyl group contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate biological pathways and result in various effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the diethoxyphosphoryl group.
N-diethoxyphosphoryl-2-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.
N-diethoxyphosphoryl-4-(trifluoromethyl)aniline: Another positional isomer with the trifluoromethyl group at the para position.
Uniqueness
N-diethoxyphosphoryl-3-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .
Properties
CAS No. |
39204-06-3 |
|---|---|
Molecular Formula |
C11H15F3NO3P |
Molecular Weight |
297.21 g/mol |
IUPAC Name |
N-diethoxyphosphoryl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H15F3NO3P/c1-3-17-19(16,18-4-2)15-10-7-5-6-9(8-10)11(12,13)14/h5-8H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
RBXFZKZMAUKGKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC1=CC=CC(=C1)C(F)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


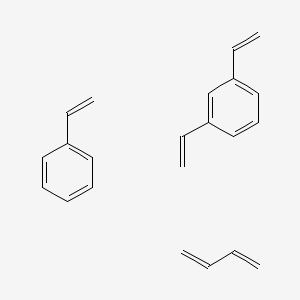

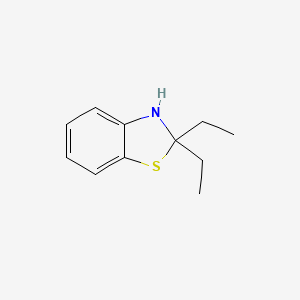
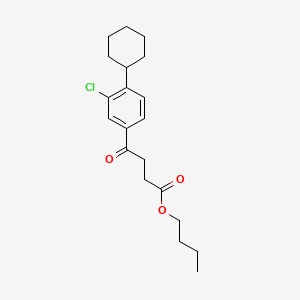
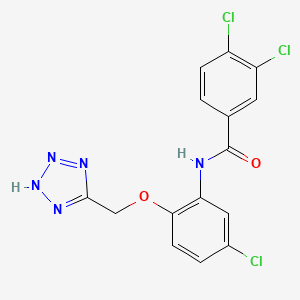
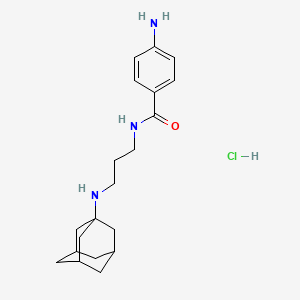
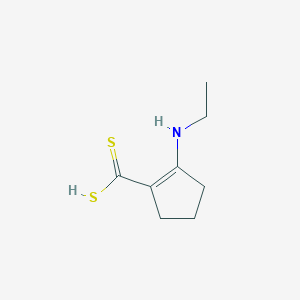
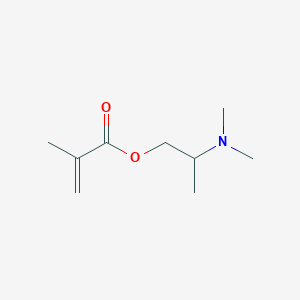
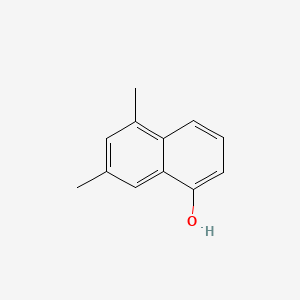
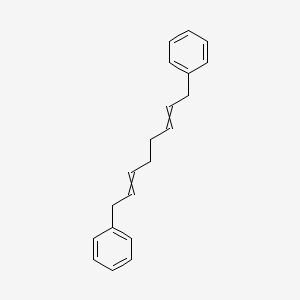

![2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)
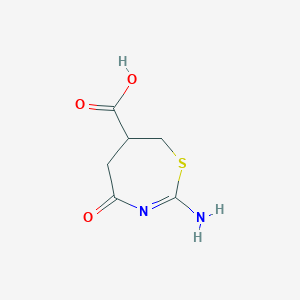
![Bicyclo[6.1.0]nonane, 9-bromo-](/img/structure/B14682742.png)
